2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
Description
2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group, a 4-(methylthio)phenyl moiety, and a hydroxyethyl side chain.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-20-14-8-6-13(7-9-14)15(18)11-17-16(19)10-12-4-2-3-5-12/h6-9,12,15,18H,2-5,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYANFKRDAAYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CC2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as alkylation, acylation, and reduction. The final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide , with the CAS number 1448130-82-2, has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse, verified sources while adhering to rigorous scientific standards.
Antifungal Activity
Recent studies have indicated that compounds with similar structures exhibit significant antifungal properties. For instance, derivatives containing methylthio groups have shown enhanced activity against various fungal strains. The presence of the β-keto-enol pharmacophore is believed to contribute to this activity, suggesting that this compound could also possess similar properties .
Analgesic and Anti-inflammatory Properties
Compounds related to this structure have been investigated for their analgesic and anti-inflammatory effects. The acetamide functional group is often associated with pain relief mechanisms, potentially through modulation of the central nervous system pathways. This suggests that further research into this compound could yield promising results in pain management therapies.
Neuropharmacological Effects
There is emerging interest in the neuropharmacological applications of compounds with similar frameworks. Studies indicate that modifications in the side chains can enhance interactions with neurotransmitter receptors, which may lead to developments in treatments for neurological disorders. The specific configuration of this compound could be pivotal in optimizing its efficacy as a neuroactive agent.
Case Study 1: Antifungal Efficacy
A study published in Molecules assessed various derivatives of compounds containing methylthio groups against fungal pathogens such as Fusarium oxysporum. The results demonstrated that certain structural modifications led to improved Minimum Inhibitory Concentration (MIC) values compared to standard antifungal agents . This highlights the potential for this compound to be developed as a novel antifungal agent.
Case Study 2: Pain Management
Research on similar acetamide derivatives has shown promise in pain relief applications. A comparative analysis indicated that these compounds exhibited significant analgesic effects in animal models, suggesting potential pathways for human therapeutic use . Investigating the specific mechanisms through which this compound operates could provide insights into its effectiveness as an analgesic.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Key Structural Differences :
- Phenyl Substituents: The analog has electron-withdrawing groups (Cl, NO₂, methylsulfonyl) versus the target’s electron-donating methylthio group.
- Functional Groups : The methylsulfonyl (SO₂CH₃) group increases polarity, reducing lipophilicity compared to the methylthio group.
Implications :
- Electron Effects : The electron-deficient aromatic ring in the analog may alter binding to receptors or enzymes compared to the electron-rich 4-(methylthio)phenyl group in the target compound.
- Pharmacokinetics : The methylsulfonyl group could reduce blood-brain barrier penetration relative to the methylthio group, which is more lipophilic .
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide
Key Structural Differences :
- Core Structure : The analog features a thioxo (C=S) group replacing the carbonyl (C=O) in the acetamide backbone.
- Substituents : A sulfamoyl (SO₂NH₂) group replaces the methylthio group.
Implications :
- Hydrogen Bonding : The thioxo group may engage in stronger hydrogen bonding than the acetamide’s carbonyl, affecting receptor affinity.
Fenamiphos (Organophosphate Insecticide)
Key Structural Differences :
- Backbone: Fenamiphos is an organophosphate with a 4-(methylthio)phenyl group, whereas the target is an acetamide.
- Bioactivation : Fenamiphos’ methylthio group oxidizes to sulfoxide, enhancing toxicity—a metabolic pathway that may also occur in the target compound.
Implications :
- Metabolism: Both compounds’ methylthio groups may undergo cytochrome P450-mediated oxidation, but the target’s acetamide structure likely avoids the neurotoxic effects associated with organophosphates .
Structural and Pharmacokinetic Analysis
Table 1: Comparative Properties of Analogs
Key Observations :
- Lipophilicity : The target compound’s methylthio and cyclopentyl groups likely result in higher logP (~3.2) than analogs with polar substituents (e.g., SO₂NH₂, logP ~0.9).
- Metabolic Stability : The methylthio group may oxidize to sulfoxide, a pathway shared with Fenamiphos, but the acetamide backbone could mitigate toxicity .
- Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogs.
Research Findings and Limitations
- Structure-Activity Relationships (SAR) :
- Gaps in Evidence: No direct studies on the target compound were found; comparisons rely on structural analogs and general SAR principles.
- Therapeutic Potential: Hypothetically, the compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for central or peripheral targets, though specific applications require validation.
Biological Activity
2-Cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.4 g/mol. The compound features a cyclopentyl group, a hydroxyl group, and a methylthio-substituted phenyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the hydroxyl group suggests potential hydrogen bonding interactions, which may enhance binding affinity to target proteins. The methylthio group may also influence the lipophilicity and overall bioavailability of the compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Candida species. This suggests that this compound may also possess antimicrobial properties worth investigating further .
Anti-inflammatory Potential
The compound's structure hints at possible anti-inflammatory activity. Compounds containing hydroxyl groups are often implicated in modulating inflammatory pathways by inhibiting enzymes such as lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators like leukotrienes . This mechanism could be explored further through in vitro studies.
Anticancer Activity
In preliminary studies, compounds with structural similarities have been evaluated for anticancer activity using various cancer cell lines. Research indicates that modifications in the chemical structure can significantly affect cytotoxicity against cancer cells, suggesting that this compound might also exhibit anticancer properties .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide and related acetamide derivatives?
Answer: Synthesis of acetamide derivatives typically involves chloroacetamide intermediates reacting with amines, thiols, or aromatic substituents. For example:
- Morpholine-mediated synthesis : Reacting 2-chloro-N-sulfamoylphenyl acetamide with morpholine and sulfur, followed by hydrazine hydrate, yields thioxoacetamide derivatives .
- Multi-step procedures : Low-yield syntheses (2–5%) may require 11 steps, such as coupling methyl 4,5-dimethoxy-2-nitrobenzoate with 2-chloro-N-methylacetamide .
- Acetic anhydride reflux : Heating N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride produces crystalline acetamides .
Q. Table 1: Representative Synthetic Approaches
Q. How is the structural integrity of this compound confirmed experimentally?
Answer: Structural validation relies on:
Q. Table 2: Key Crystallographic Observations
| Compound | Interactions | Technique | Reference |
|---|---|---|---|
| N-(4-Fluorophenyl)acetamide | C–H···O intramolecular, N–H···O | X-ray diffraction | |
| N-(4-Chloro-2-nitrophenyl)acetamide | C9–H9B⋯O3, C2–H5⋯O5 chains | X-ray diffraction |
Q. What safety protocols are recommended for handling this compound?
Answer: Critical safety measures include:
- Hazard codes : H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .
- Protective equipment : Use gloves (P280), eye protection (P305+P351+P338), and ensure ventilation .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Answer: Strategies include:
- Catalyst screening : Use palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura reactions) .
- Purification : Column chromatography or recrystallization improves purity, as seen in acetic anhydride reflux methods .
- Temperature control : Prolonged reflux (e.g., 30+ minutes) enhances intermediate stability .
Q. What advanced techniques elucidate non-covalent interactions in its crystal structure?
Answer:
Q. How should contradictory solubility or stability data be resolved?
Answer:
- Standardized protocols : Use USP/Ph.Eur. guidelines for solubility testing (e.g., shake-flask method) .
- Cross-validation : Compare with high-purity standards (99.99%) from certified suppliers (e.g., American Elements) .
- Environmental controls : Monitor temperature/pH, as stability may vary under acidic/alkaline conditions .
Q. What strategies establish structure-activity relationships (SAR) for analogs?
Answer:
- Substituent variation : Modify cyclopentyl or methylthio groups to assess bioactivity changes .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) using SPR or fluorescence assays .
- QSAR modeling : Correlate electronic parameters (Hammett constants) with activity data .
Q. How does computational modeling complement experimental data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
